molecular formula C20H19N7O2S B11285116 N-(3-methyl-1H-pyrazol-5-yl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

N-(3-methyl-1H-pyrazol-5-yl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B11285116
M. Wt: 421.5 g/mol
InChI Key: JFQNJCUKFBHNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1H-pyrazol-5-yl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound with a fascinating structure. Let’s break it down:

  • The core structure consists of a pyrazole ring (with a methyl group at position 3) linked to a pteridine ring system.
  • The functional groups include a sulfanyl (thiol) group and an acetamide moiety.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the following steps:

    Pyrazole Formation:

    Pteridine Synthesis:

Industrial Production: While industrial-scale production details are proprietary, laboratories typically employ similar synthetic strategies.

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including

    Common Reagents and Conditions:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).

    Medicine: Research into its pharmacological properties (e.g., antimicrobial or anticancer effects).

    Industry: May find applications in materials science or catalysis.

Mechanism of Action

    Targets: The compound likely interacts with enzymes or receptors due to its structural features.

    Pathways: Further studies are needed to elucidate specific pathways.

Comparison with Similar Compounds

    Uniqueness: Its combination of pyrazole, pteridine, and sulfanyl groups sets it apart.

    Similar Compounds: Related compounds include other pteridine derivatives and pyrazole-containing molecules.

Properties

Molecular Formula

C20H19N7O2S

Molecular Weight

421.5 g/mol

IUPAC Name

2-[3-[(4-methylphenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C20H19N7O2S/c1-12-3-5-14(6-4-12)10-27-19(29)17-18(22-8-7-21-17)24-20(27)30-11-16(28)23-15-9-13(2)25-26-15/h3-9H,10-11H2,1-2H3,(H2,23,25,26,28)

InChI Key

JFQNJCUKFBHNHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=NNC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.